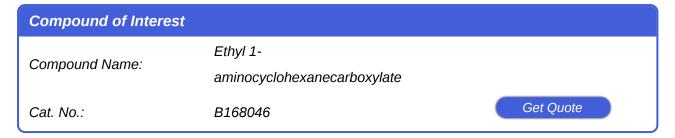


# Spectral Data Analysis of Ethyl 1Aminocyclohexanecarboxylate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Ethyl 1-aminocyclohexanecarboxylate** (CAS No. 1664-34-2), a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of published, peer-reviewed spectral data for this specific compound, this guide presents predicted spectral characteristics based on the analysis of its constituent functional groups and data from structurally related compounds, alongside standardized experimental protocols for acquiring such data.

#### **Predicted Spectral Data**

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Ethyl 1-aminocyclohexanecarboxylate**. These predictions are based on established principles of spectroscopy and data from analogous structures.

#### Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Solvent: CDCl<sub>3</sub>, Reference: TMS (δ 0.00 ppm)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.12	Quartet (q)	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~2.0-1.2	Multiplet (m)	10H	Cyclohexane ring protons
~1.6 (broad)	Singlet (s)	2H	-NH <sub>2</sub>
~1.24	Triplet (t)	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

#### Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> (δ 77.16 ppm)

Chemical Shift (δ, ppm)	Assignment
~176	C=O (Ester carbonyl)
~60	-O-CH <sub>2</sub> -CH <sub>3</sub>
~58	C-NH₂ (Quaternary carbon)
~35	Cyclohexane CH2
~25	Cyclohexane CH2
~22	Cyclohexane CH2
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>

**Table 3: Predicted IR Spectral Data** 



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3380-3250	Medium, Broad	N-H stretch (amine)
2980-2850	Strong	C-H stretch (aliphatic)
1735-1720	Strong	C=O stretch (ester)
1250-1000	Strong	C-O stretch (ester)
1650-1580	Medium	N-H bend (amine)

**Table 4: Predicted Mass Spectrometry Data (Electron** 

**Ionization**)

m/z	Interpretation	
171	[M]+ (Molecular ion)	
126	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>	
98	[M - COOCH2CH3]+	
83	[Cyclohexylamino]+ fragment	

## **Experimental Protocols**

The following are generalized protocols for the acquisition of spectral data for small organic molecules like **Ethyl 1-aminocyclohexanecarboxylate**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- 2.1.1 Sample Preparation: Approximately 5-25 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution must be free of any particulate matter.
- 2.1.2 <sup>1</sup>H NMR Spectroscopy: The <sup>1</sup>H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle



and a relaxation delay of 1-2 seconds. The chemical shifts are reported in parts per million (ppm) relative to TMS.

2.1.3 <sup>13</sup>C NMR Spectroscopy: The <sup>13</sup>C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans is required.[1] A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal-tonoise.[1]

#### Fourier-Transform Infrared (FT-IR) Spectroscopy

- 2.2.1 Sample Preparation (Thin Film): For a liquid sample, a drop is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid, a solution can be prepared in a volatile solvent, a drop placed on a single salt plate, and the solvent allowed to evaporate.[2]
- 2.2.2 Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. A background spectrum of the clean salt plates or the solvent is first recorded and automatically subtracted from the sample spectrum.[3] The spectrum is typically recorded over a range of 4000 to 400 cm<sup>-1</sup>.

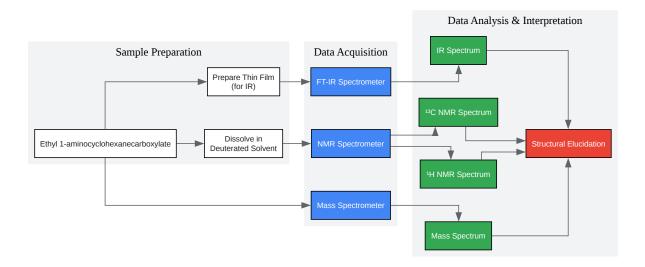
#### Mass Spectrometry (MS)

- 2.3.1 Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like **Ethyl 1**-aminocyclohexanecarboxylate, GC-MS is a suitable method.
- 2.3.2 Ionization (Electron Ionization EI): In EI-MS, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the molecule to ionize and fragment in a reproducible manner, providing a characteristic fragmentation pattern that aids in structural elucidation.[4][5]
- 2.3.3 Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.

### **Workflow and Logical Relationships**

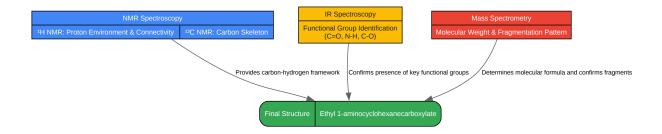


The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationships between the different spectroscopic techniques in elucidating the structure of an organic molecule.



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Workflow for Spectral Data Acquisition and Analysis.





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Logical Relationships of Spectroscopic Data for Structure Elucidation.

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